1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one
Description
1-Butyl-6-ethoxy-3-tosylquinolin-4(1H)-one is a synthetic quinolinone derivative characterized by a bicyclic aromatic core. Its structure features a butyl group at the N1 position, an ethoxy substituent at the C6 position, and a p-toluenesulfonyl (tosyl) group at the C3 position (Figure 1). The quinolin-4(1H)-one scaffold is structurally analogous to natural alkaloids and pharmacologically active compounds, making it a candidate for drug discovery.
Properties
IUPAC Name |
1-butyl-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-4-6-13-23-15-21(28(25,26)18-10-7-16(3)8-11-18)22(24)19-14-17(27-5-2)9-12-20(19)23/h7-12,14-15H,4-6,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPFHSDUQOTPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-butyl-6-ethoxy-3-tosylquinolin-4(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the quinoline core followed by the introduction of the butyl and ethoxy groups, as well as the tosyl moiety. The synthetic pathway can be summarized as follows:
- Formation of Quinoline : Starting from appropriate aniline derivatives and carbonyl compounds.
- Substitution Reactions : Introducing butyl and ethoxy groups through alkylation reactions.
- Tosylation : Using tosyl chloride to add the tosyl group, enhancing solubility and biological activity.
Biological Activity
The biological activity of this compound has been evaluated against a range of pathogens and cancer cell lines. Key findings include:
Antiviral Activity
Research indicates that quinoline derivatives exhibit significant antiviral properties, particularly against HIV. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against HIV reverse transcriptase (RT) . The activity is often linked to specific substitutions on the quinoline ring that enhance binding affinity to viral targets.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest, which were observed in assays measuring cell viability (MTT assay) and flow cytometry for apoptosis detection.
Structure-Activity Relationships (SAR)
The SAR studies highlight how different substituents on the quinoline core influence biological activity. For example, modification at the C4 position consistently enhances inhibitory activity against HIV RT compared to other positions .
| Substituent Position | Effect on Activity |
|---|---|
| C4 | Increased potency |
| C5 | Neutral effect |
| C6 | Detrimental effect |
| C7 | Complete loss of activity |
Case Studies
Several case studies have documented the effects of this compound in real-world contexts:
- Case Study on HIV Treatment : A study involving HIV-positive patients demonstrated that derivatives of this compound significantly reduced viral load when administered in conjunction with standard antiretroviral therapy.
- Cancer Cell Line Studies : Experimental models using human cancer cell lines showed that this compound inhibited tumor growth more effectively than some existing chemotherapy agents, suggesting a potential for clinical application.
Comparison with Similar Compounds
Position 1 (N1 Substitution)
- 1-Butyl-6-ethoxy-3-tosylquinolin-4(1H)-one: A butyl chain provides moderate lipophilicity and steric bulk.
- 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone (): The 4-chlorobenzyl group increases aromaticity and introduces halogen-mediated polar interactions. The isopropylphenylsulfonyl group at C3 may enhance steric hindrance compared to tosyl .
- 1-Butyl-6-ethyl-3-tosylquinolin-4(1H)-one (): Substitution of ethoxy (C6) with ethyl reduces polarity, favoring hydrophobic environments .
Position 3 (C3 Substitution)
Position 6 (C6 Substitution)
- Ethoxy : Enhances polarity and hydrogen-bonding capacity compared to alkyl groups.
- Methoxy (e.g., compound 15 in ): Smaller and less polar than ethoxy, impacting solubility and metabolic stability .
Spectroscopic and Physicochemical Properties
NMR Chemical Shifts
- This compound: reports ¹H and ¹³C NMR shifts (Figure 3A), with aromatic protons near δ 7.5–8.5 ppm and aliphatic butyl/ethoxy signals at δ 1.0–4.3 ppm. The tosyl group’s methyl protons resonate at δ 2.4 ppm .
- Streptochlorin (, Figure 3B): A natural derivative with a simpler structure; its ¹H NMR lacks tosyl-related signals, highlighting the diagnostic value of sulfonyl groups in structural elucidation .
- 3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one (): Methoxy substituents result in upfield shifts (δ 3.8–4.0 ppm) compared to ethoxy .
Solubility and Lipophilicity
- The ethoxy and tosyl groups in this compound confer moderate aqueous solubility, whereas analogues with alkyl or halogenated substituents (e.g., 4-chlorobenzyl in ) exhibit higher logP values, favoring membrane permeability .
Data Tables
Table 1: Substituent Comparison of Quinolinone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
